Product packaging for Subtilisin Inhibitor I(Cat. No.:CAS No. 823179-44-8)

Subtilisin Inhibitor I

Cat. No.: B2693333
CAS No.: 823179-44-8
M. Wt: 379.413
InChI Key: LCNQRTLVYUSFIG-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Subtilisin Inhibitor I is a proteinaceous inhibitor that specifically targets and inhibits subtilisin, a serine protease from microbial sources. This inhibitor is valuable for studying protease activity and enzyme kinetics. The mechanism of action involves the formation of a stable, reversible complex with the active site of subtilisin, effectively blocking its proteolytic activity. Structural studies of similar subtilisin-inhibitor complexes, such as the one with Streptomyces subtilisin inhibitor (SSI), reveal that the inhibitor binds to the enzyme's active site in a substrate-like manner, forming an extensive beta-sheet interaction. This binding occurs without permanent cleavage of the inhibitor's reactive site bond, characterizing it as a Michaelis-type complex . Research indicates that some native inhibitors, such as one isolated from barley, can exhibit dual activity, also functioning as an alpha-amylase inhibitor, making them useful in studies of plant physiology and cereal science . Furthermore, small-molecule synthetic inhibitors, such as arylboronic acids, act as competitive inhibitors and are used as mechanistic tools to probe the catalytic properties of serine proteases . This compound is supplied for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25N3O6 B2693333 Subtilisin Inhibitor I CAS No. 823179-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6/c1-11(20-17(25)26-18(3,4)5)14(22)19-12(2)15(23)21-27-16(24)13-9-7-6-8-10-13/h6-12H,1-5H3,(H,19,22)(H,20,25)(H,21,23)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNQRTLVYUSFIG-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NOC(=O)C1=CC=CC=C1)NC(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NOC(=O)C1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation, Purification, and Preliminary Characterization Methodologies

Methodologies for Isoelectric Point Determination

The isoelectric point (pI) is a critical physicochemical parameter for any protein, representing the pH at which the molecule carries no net electrical charge. For Subtilisin Inhibitor I, various methodologies have been employed to determine this value, with isoelectric focusing being the most prominently cited technique.

Isoelectric focusing (IEF) is an electrophoretic technique that separates proteins based on their pI. In this method, a protein sample is applied to a gel matrix that contains a pH gradient. When an electric field is applied, the proteins migrate through the gradient until they reach the pH that matches their pI, at which point their net charge is zero, and they cease to move. This technique has been successfully used to determine the pI of subtilisin inhibitors from different sources.

For instance, a bifunctional α-amylase/subtilisin inhibitor isolated from rice bran was determined to have an isoelectric point of 9.05 using isoelectric focusing. tandfonline.com Similarly, a subtilisin inhibitor from germinated barley was found to have a pI of 7.2, also determined through isoelectric focusing techniques. scispace.comresearchgate.net

While isoelectric focusing is a widely used and effective method, other techniques are also available for determining the pI of proteins. These include capillary isoelectric focusing (cIEF), which offers higher resolution and automation, as well as methods like chromatofocusing, discontinuous electrophoresis, and ion-exchange chromatography. creative-proteomics.com Another technique, Laser Doppler Velocimetry (LDV), measures the electrophoretic mobility of proteins to determine their zeta potential, from which the isoelectric point can be extrapolated. researchgate.net

The determination of the isoelectric point is fundamental for the purification and characterization of this compound, as it dictates the protein's charge properties and influences its behavior in various biochemical separation techniques.

Source Organism Subtilisin Inhibitor Type Isoelectric Point (pI) Determination Method Reference
Rice (Oryza sativa) BranBifunctional α-amylase/subtilisin inhibitor (RASI)9.05Isoelectric Focusing tandfonline.com
Germinated Barleyα-amylase/subtilisin inhibitor7.2Isoelectric Focusing scispace.comresearchgate.net

Molecular Architecture and Structural Biology of Subtilisin Inhibitor I

Overall Structural Folds and Tertiary Organization (e.g., Beta-Trefoil Fold, TIL-type Fold)

Subtilisin inhibitors exhibit a variety of structural folds, with the beta-trefoil fold being a prominent and well-characterized example. This fold is observed in inhibitors like the barley alpha-amylase/subtilisin inhibitor (BASI). The beta-trefoil fold consists of 12 β-strands that form a barrel-like structure with a pseudo-3-fold symmetry. This architecture provides a stable scaffold for the presentation of the reactive site loop to the target protease. The barley α-amylase/subtilisin inhibitor (BASI), a member of the Kunitz-type trypsin inhibitor family, adopts this beta-trefoil fold. nih.gov

Another relevant structural motif is the TIL-type fold , which is characterized by a canonical conformation of a reactive site loop (RSL). Solution structures of inhibitors like LL-TIL, a cysteine-rich peptide, reveal this typical TIL-type fold, which is crucial for its inhibitory activity against subtilisin Carlsberg and proteinase K.

The propeptides of subtilisin-like serine proteinases (subtilases) are homologous to the I9 family of protease inhibitors and share a conserved β-α-β-β-α-β core structure. This fold, characterized by an α-β sandwich formed by a four-stranded antiparallel β-sheet and two three-turn α-helices, is essential for their inhibitory function. An intracellular protease inhibitor (IPI) from Bacillus subtilis displays a variant of the all-beta, immunoglobulin (Ig)-like fold. f1000research.com

Dimeric and Multimeric States of Subtilisin Inhibitor I

A notable characteristic of some subtilisin inhibitors is their existence in dimeric or multimeric states. The Streptomyces subtilisin inhibitor (SSI) is a well-studied example of a dimeric protein inhibitor. nih.govoup.comoup.com Each subunit of this dimeric molecule has a molecular weight of approximately 11,485 Daltons. oup.comoup.comnih.gov The two identical subunits are related by a crystallographic two-fold axis in the crystal structure. oup.com Nuclear magnetic resonance (NMR) studies have provided insights into the structural fluctuations within the dimeric structure of SSI, suggesting that global fluctuations of one monomeric unit can occur without affecting the accompanying monomer. nih.gov This dimeric arrangement can play a role in the stability and inhibitory mechanism of the protein. Another example of a dimeric subtilisin inhibitor is cocaprin, a fungal protease inhibitor from Coprinopsis cinerea.

Key Structural Motifs and Domains (e.g., Reactive Site Loop, Disulfide Bridges)

The inhibitory function of this compound is critically dependent on specific structural motifs, most notably the reactive site loop . This loop presents a specific amino acid sequence to the active site of the target protease, mimicking a substrate. The conformation of this loop is crucial for effective binding and inhibition. In the Streptomyces subtilisin inhibitor (SSI), the reactive site peptide bond has been identified as Met(73)-Val(74). nih.gov Upon complex formation with subtilisin, this loop undergoes a considerable conformational change, highlighting its flexibility which is important for adapting to the active site of different proteases. nih.gov The rigidity of the reactive site loop, often conferred by other structural elements, is a key factor in preventing its cleavage by the protease. nih.gov

Disulfide bridges are another critical structural feature in many subtilisin inhibitors, contributing to their conformational stability. For instance, the barley alpha-amylase/subtilisin inhibitor (BASI) contains two disulfide bridges. researchgate.net An artificial subtilisin inhibitor peptide (ASIP) was shown to require an intramolecular disulfide bond between Cys5 and Cys10 for its inhibitory activity. nih.gov This disulfide bond imparts conformational rigidity to the reactive site, which is essential for potent inhibition. nih.gov The absence of disulfide bonds in inhibitors like chymotrypsin (B1334515) inhibitor 2 (CI-2) is a notable exception, indicating that other interactions can also provide the necessary structural stability. pnas.org

Advanced Structural Determination Techniques

The detailed atomic-level understanding of this compound's structure and its interaction with target enzymes has been made possible through the application of sophisticated biophysical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray crystallography has been instrumental in revealing the three-dimensional structures of subtilisin inhibitors and their complexes with proteases. These studies provide precise atomic coordinates, allowing for a detailed analysis of the protein's fold, the conformation of the reactive site loop, and the specific interactions at the enzyme-inhibitor interface.

The crystal structure of the Streptomyces subtilisin inhibitor (SSI) was determined at a resolution of 2.3 Å. nih.gov This revealed a unique fold with a five-stranded anti-parallel β-sheet and two short α-helical segments. nih.gov The structure of the complex between SSI and subtilisin BPN' has also been solved, providing insights into the induced-fit mechanism of binding. ias.ac.in Similarly, the crystal structure of the complex between chymotrypsin inhibitor 2 (CI-2) from barley seeds and subtilisin Novo was determined at 2.1 Å resolution. pnas.org

Below is a table summarizing key crystallographic data for subtilisin and its complexes with inhibitors.

Macromolecule/ComplexPDB IDResolution (Å)R-Value
Subtilisin Carlsberg1SBC2.500.206
Engineered SSI in complex with Bovine Trypsin-2.60.173
Chymotrypsin Inhibitor 2 in complex with Subtilisin Novo-2.10.193
Streptomyces Subtilisin Inhibitor-2.3-
Subtilisin BPN' in complex with Streptomyces Subtilisin Inhibitor-4.3-
Subtilisin Carlsberg in complex with Eglin c-1.20.178
Human Mucous Proteinase Inhibitor in complex with Bovine α-chymotrypsin-2.30.19

Table generated from data in search results. nih.govnih.govpnas.orgrcsb.orgnih.govnih.govembopress.org

NMR spectroscopy is a powerful complementary technique to X-ray crystallography for studying the structure and dynamics of proteins in solution. It is particularly valuable for investigating conformational changes and flexibility, which are often crucial for inhibitor function.

NMR studies have been used to elucidate the secondary structures of the dimeric Streptomyces subtilisin inhibitor (SSI) in solution. nih.gov These studies revealed some differences in the secondary structure elements compared to the crystal structure, highlighting the dynamic nature of the protein in solution. nih.gov Resonance assignments for an intracellular proteinase inhibitor from Bacillus subtilis have also been reported, paving the way for detailed structural studies by NMR. nih.gov

Proton NMR (¹H NMR) is particularly sensitive to the local chemical environment and can provide detailed information about the dynamic states of a protein. ¹H NMR studies of wild purified subtilisin have been conducted, with signals recorded between 0 and 11 ppm. nih.gov For the catalytic histidine residue in subtilisin BPN', the ¹H chemical shift of the Cε1-H proton was observed at 9.18 ppm at low pH. pnas.org ¹H NMR has also been used to study the flexible N-terminal segment of the Streptomyces subtilisin inhibitor, demonstrating that this region undergoes rapid segmental motions.

The following table presents a selection of reported ¹H NMR chemical shifts for key protons in subtilisin and its inhibitors.

ProteinProtonChemical Shift (ppm)Conditions
Subtilisin BPN'His Cε1-H9.18Low pH
α-Lytic ProteaseHis Cε1-H9.22Low pH (resting enzyme)
α-Lytic Protease inhibited with AAPbVHis Cε1-H9.35pH 4.5

Table generated from data in search results. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR Studies of Ligand Interactions

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for probing the electronic environment of individual carbon atoms within a molecule. In the context of this compound, ¹³C NMR has been instrumental in characterizing the interactions between the inhibitor and the active site of subtilisin.

Research has utilized substrate-derived chloromethane inhibitors, which often contain one to four amino acid residues, to study their interaction with subtilisin. Upon inhibition, these compounds form a stable tetrahedral adduct with the active site serine residue (Ser-221) of the enzyme. By using inhibitors isotopically labeled with ¹³C at the carbonyl carbon, researchers can directly observe the formation of this adduct.

A key application of ¹³C NMR in these studies is the determination of the oxyanion pKa value within the enzyme-inhibitor complex. The chemical shift of the ¹³C-labeled hemiketal carbon of the tetrahedral adduct is pH-dependent. This dependency allows for the direct measurement of the pKa of the oxyanion formed in the active site. Studies have shown that for subtilisin complexed with a benzyloxycarbonylglycylglycyl[2-¹³C]phenylalanylchloromethane inhibitor, the hemiketal carbon signal appears in the range of 98.3–103.6 ppm. The titration of this chemical shift with pH reveals the pKa of the oxyanion, which was determined to be around 6.92-7.00 for wild-type and a stable variant of subtilisin BPN'.

Furthermore, ¹³C NMR studies have elucidated the roles of specific amino acid residues in the enzyme's active site. For instance, removing a hydrogen-bond donor, Asn-155, by site-directed mutagenesis to alanine (N155A), resulted in an increase in the oxyanion pKa to 8.09. This demonstrates the significant role of Asn-155 in stabilizing the negatively charged oxyanion intermediate. These studies have also suggested that the nature of the amino acid residue at the P1 position of the inhibitor is a primary determinant of the oxyanion pKa, while residues at the P2-P4 positions have more minor effects.

Table 1: pH-Dependent ¹³C Chemical Shifts and Oxyanion pKa for Subtilisin BPN' Variants Inhibited with a Chloromethane Inhibitor

Subtilisin Variant ¹³C Chemical Shift Range (ppm) Oxyanion pKa
Wild-Type 98.3 - 103.6 6.92
Stable Variant (8397) 98.3 - 103.6 7.00
N155A Mutant 98.3 - 103.6 8.09

Cryo-Electron Microscopy (Cryo-EM) for Complex Structures

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large and dynamic macromolecular complexes in their near-native states. This method involves flash-freezing purified complexes in a thin layer of vitreous ice and imaging them with an electron microscope.

While Cryo-EM has been successfully used to solve the structures of various large protease-inhibitor complexes, such as the human α2-macroglobulin which acts as a pan-peptidase inhibitor, specific high-resolution Cryo-EM structures for complexes involving a molecule explicitly identified as "this compound" are not prominently available in the reviewed scientific literature. The technique is particularly advantageous for complexes that are difficult to crystallize or are too large for NMR analysis. For a typical subtilisin-inhibitor complex, which is generally smaller and more stable, X-ray crystallography has historically been the method of choice for high-resolution structural determination. However, for larger, multi-domain subtilisin-like proteases or inhibitor complexes exhibiting significant flexibility, Cryo-EM would be a highly suitable approach to capture their various conformational states.

Computational Structural Biology Approaches

Computational methods are indispensable tools in modern structural biology, providing insights that complement experimental data and help in predicting and understanding the dynamics of molecular interactions.

Molecular dynamics (MD) simulations provide a detailed, atomistic view of the conformational dynamics of proteins and their complexes over time. For the this compound-subtilisin complex, MD simulations can reveal the structural basis of inhibition and the dynamic behavior of the inhibitor within the enzyme's active site.

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template").

In the absence of an experimental structure for a specific this compound, homology modeling can be a powerful tool to generate a reliable 3D model, provided a suitable template structure is available in the Protein Data Bank (PDB). The process involves sequence alignment of the target inhibitor with the template, followed by building the model of the target based on the template's coordinates and subsequent refinement of the model. For instance, the structure of a novel subtilisin inhibitor could be modeled using the known structure of a well-characterized inhibitor like Streptomyces Subtilisin Inhibitor (SSI) as a template. The quality of the resulting model is then assessed using tools like Ramachandran plots, which evaluate the stereochemical quality of the protein backbone. Such models are crucial for understanding structure-function relationships and can be used as a starting point for further computational studies like molecular docking and MD simulations to probe its interaction with subtilisin.

Mechanism and Kinetics of Subtilisin Inhibition

Binding Stoichiometry and Complex Formation Models (e.g., 1:1, 1:2, E2I2)

Streptomyces Subtilisin Inhibitor (SSI) is a proteinaceous protease inhibitor that exists as a stable homodimer, meaning it is composed of two identical subunits wikipedia.org. The binding and inhibition of subtilisin BPN' by SSI involves a specific stoichiometric relationship. Experimental evidence from ultraviolet absorption difference spectra and titration studies indicates that the dimeric inhibitor, with a molecular weight of approximately 23,000, binds and inhibits two molecules of subtilisin BPN' nih.gov.

This interaction leads to the formation of a stable E2I2 complex, consisting of two enzyme (E) molecules and two inhibitor (I) subunits, with a total molecular weight of around 79,000 oup.comtandfonline.com. Gel filtration studies have identified the E2I2 complex as the final and most stable form tandfonline.com. An intermediate complex, designated EI2, composed of one mole of the enzyme and one mole of the dimeric inhibitor, has also been observed, suggesting a stepwise formation of the final E2I2 complex tandfonline.com.

While the E2I2 model is characteristic of SSI, other subtilisin inhibitors can exhibit different binding stoichiometries. For instance, certain two-headed inhibitors, such as tomato inhibitor-II and the non-classical Kazal-type inhibitor CrSPI-1, are capable of simultaneously binding two separate subtilisin molecules, forming a 1:2 inhibitor-to-protease ternary complex plos.orgnih.govnih.gov.

Kinetic Characterization of Inhibition

The inhibition of subtilisin by its inhibitors can be characterized by distinct kinetic profiles, primarily competitive inhibition, which can manifest through slow-binding or rapid equilibrium kinetics.

Competitive inhibition occurs when an inhibitor molecule, which often resembles the enzyme's natural substrate, binds to the active site wikipedia.orglibretexts.org. This binding is mutually exclusive with substrate binding; the enzyme can be bound to either the substrate or the inhibitor, but not both simultaneously wikipedia.orglibretexts.org. In this mechanism, the inhibitor competes directly with the substrate for the active site wikipedia.org. Consequently, the presence of a competitive inhibitor increases the apparent Michaelis constant (Km), reflecting a lower apparent affinity of the enzyme for its substrate, but does not alter the maximum reaction velocity (Vmax) wikipedia.org. The effects of a reversible competitive inhibitor can be overcome by increasing the substrate concentration libretexts.orgbritannica.com.

Some subtilisin inhibitors exhibit slow-binding kinetics, a phenomenon where the final steady-state of inhibition is not reached instantaneously but over a period of seconds or minutes ibmc.msk.ruresearchgate.net. This behavior is characterized by progress curves that show a gradual decrease in the reaction rate until a final, stable rate is achieved oup.com.

A notable example is the inhibition of subtilisin BPN' and subtilisin Carlsberg by the propeptide of subtilisin BPN' (pro-BPN9), which follows a slow-binding mode oup.com. The kinetic data for such interactions can be described by a mechanism where an initial enzyme-inhibitor complex (EI) is formed, which then undergoes a slow isomerization to a more tightly bound complex (EI*). However, for other inhibitors like chymotrypsin (B1334515) inhibitor 2 (CI2) interacting with subtilisin BPN', the slow-binding data fit a simpler model of a single-step association (E + I ⇌ EI) without a detectable intermediate nih.gov. Slow-binding inhibitors are often characterized by high affinity for the target enzyme and a long residence time of the enzyme-inhibitor complex ibmc.msk.ruresearchgate.net.

In contrast to slow-binding, rapid equilibrium competitive inhibition occurs when the binding and dissociation of the inhibitor are much faster than the rate of catalysis. In this scenario, the enzyme, substrate, and inhibitor are in a state of rapid equilibrium libretexts.orgoup.com. The propeptide of subtilisin Carlsberg (pro-Carlsberg) serves as an example of a typical rapid equilibrium competitive inhibitor for both subtilisin BPN' and subtilisin Carlsberg oup.com.

Determination of Binding and Dissociation Constants (e.g., Ki, Kd, kon, koff)

The potency and kinetics of subtilisin inhibition are quantified by determining various binding and dissociation constants. The inhibition constant (Ki) represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency. A lower Ki value indicates a more potent inhibitor. These constants can be determined using methods such as Lineweaver-Burk or Dixon plots, or more modern nonlinear regression analysis of reaction rate data researchgate.net. For inhibitors that bind very tightly, specialized equations like the Morrison equation are used to determine the dissociation constant (Kd) researchgate.net.

The following table summarizes experimentally determined kinetic constants for various subtilisin inhibitor-enzyme interactions.

InhibitorEnzymeKik_on (M⁻¹s⁻¹)k_off (s⁻¹)Reference
Streptomyces Subtilisin Inhibitor (SSI)Subtilisin BPN'< 1 nMNot ReportedNot Reported nih.gov
pro-BPN9Subtilisin BPN'5.0 nM5.8 x 10⁵2.9 x 10⁻³ oup.com
pro-BPN9Subtilisin Carlsberg6.1 nM2.2 x 10⁵1.3 x 10⁻³ oup.com
pro-CarlsbergSubtilisin BPN'130 nMNot ApplicableNot Applicable oup.com
pro-CarlsbergSubtilisin Carlsberg88 nMNot ApplicableNot Applicable oup.com
Chymotrypsin Inhibitor 2 (CI2)Subtilisin BPN'2.9 pMNot ReportedNot Reported nih.gov
CrSPI-1Subtilisin1.43 nMNot ReportedNot Reported nih.gov
LEKTISubtilisin A49 nMNot ReportedNot Reported acs.org

Note: "Not Applicable" is used for rapid equilibrium inhibitors where individual on/off rates are not typically measured by these methods.

Molecular Recognition and Intermolecular Interactions at the Inhibitory Interface

The high affinity and specificity of Subtilisin Inhibitor I for subtilisin are governed by precise molecular recognition and a network of intermolecular interactions at the binding interface. Crystallographic studies of the SSI-subtilisin BPN' complex reveal that the interaction is centered around the enzyme's active site oup.comnih.govnih.gov.

Subtilisin BPN' possesses two prominent binding pockets, S1 and S4, which accommodate the P1 and P4 amino acid residues of the inhibitor, respectively oup.comnih.gov. The nature of the residues at these positions is a critical determinant of binding and specificity. For instance, the native P1 methionine of SSI fits into the S1 pocket of subtilisin nih.govpnas.org.

The binding process is not a simple rigid lock-and-key mechanism but involves conformational changes in both the enzyme and the inhibitor, a phenomenon known as induced fit oup.comnih.gov. Studies using genetically engineered SSI have demonstrated distinct types of induced-fit movements:

Electrostatic Induced-Fit: Introducing a charged residue, like lysine, at the P1 position induces small conformational changes in the S1 pocket, driven by electrostatic interactions oup.comnih.gov.

Mechanical Induced-Fit: Altering the size of the P4 residue, for example, from methionine to the smaller glycine, causes a larger, concerted movement in the S4 pocket of the enzyme oup.comnih.gov.

Upon forming a complex with subtilisin, the reactive site loop of the inhibitor undergoes a significant conformational change nih.govpnas.orgnih.gov. This flexibility in the inhibitor's reactive loop is crucial for accommodating the active site of the target protease nih.govnih.gov. The stability of the complex is maintained by numerous hydrogen bonds and hydrophobic interactions between the inhibitor and the enzyme wikipedia.orgplos.org. In some inhibitor complexes, the P1 residue alone can account for nearly half of the total hydrogen bonding interactions with the enzyme's active site plos.org. This cooperative and dynamic interaction, termed "substrate-assisted stabilization," underscores the intricate nature of molecular recognition at the inhibitory interface oup.comnih.gov.

Role of Reactive Site Loop (RSL) Residues (e.g., P1, P4)

The specificity and affinity of subtilisin inhibitors are largely determined by the amino acid residues within their reactive site loop (RSL). This loop mimics the substrate of the enzyme, and specific residues, designated according to the Schechter and Berger nomenclature (P1, P2, P3, P4, etc., extending from the cleavage site), play crucial roles in the binding process.

The P1 residue is a primary determinant of inhibitor specificity. For subtilisin BPN', which preferentially cleaves peptide bonds C-terminal to hydrophobic amino acid residues, inhibitors often feature hydrophobic residues such as Methionine, Leucine, or Phenylalanine at the P1 position nih.gov. The S1 binding pocket of subtilisin BPN' is spacious enough to accommodate these residues nih.gov.

The P4 residue also significantly contributes to the binding affinity. In many subtilisins (B1170691), the S4 subsite is a noticeable pocket, and interactions at this site are vital for substrate specificity nih.gov. For instance, studies on subtilisin from Bacillus lentus (Savinase) have shown a marked preference for aromatic groups at the P4 position nih.gov. Mutations that introduce bulky residues near the S4 binding pocket can eliminate this preference, highlighting the importance of hydrophobic interactions between the P4 residue of the inhibitor and the S4 pocket of the enzyme nih.gov.

The rigidity of the RSL is another critical factor for effective inhibition. This rigidity, often maintained by intramolecular interactions such as disulfide bonds, prevents the inhibitor from being cleaved like a typical substrate nih.gov. For example, the artificial subtilisin inhibitor peptide (ASIP) requires an intramolecular disulfide bond for its inhibitory activity nih.gov.

The interplay between different P-site residues can also influence inhibitor performance. For instance, in some inhibitors, a hydrophilic amino acid at the P1' site can form a hydrogen bond network with a conserved Threonine residue at the P2 site, enhancing the rigidity around the reactive site nih.gov.

Induced-Fit Conformational Changes upon Binding

The binding of an inhibitor to subtilisin is not a simple "lock-and-key" mechanism. Instead, it often involves conformational changes in both the enzyme and the inhibitor, a phenomenon known as induced fit acs.orgresearchgate.netbiorxiv.org. This dynamic process allows for an optimal alignment of interacting residues, leading to a stable enzyme-inhibitor complex.

Upon binding of an inhibitor, the flexible regions of subtilisin, particularly around the active site, can undergo structural rearrangements to better accommodate the inhibitor's reactive site loop. While the core structure of the enzyme remains largely unchanged, subtle shifts in the positions of amino acid side chains and backbone atoms can occur.

Conversely, the inhibitor's reactive site loop may also experience conformational adjustments upon interacting with the enzyme's active site. This induced fit ensures a snug fit, maximizing the contact surface area and the number of favorable interactions, which is crucial for high-affinity binding. The flexibility of both the enzyme and the inhibitor is therefore essential for the recognition and binding process. Studies on subtilisin have indicated that both active site and surface flexibility play important roles in its catalytic activity and interactions with substrates and inhibitors nih.gov.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of the subtilisin-inhibitor complex is maintained by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions.

Hydrogen Bonds: These interactions are crucial for both the specificity and stability of the enzyme-inhibitor complex. They form between polar residues of the inhibitor and the enzyme's active site. For example, the catalytic triad (B1167595) of subtilisin (Asp32, His64, and Ser221) and the oxyanion hole (formed by the backbone amide of Ser221 and the side chain of Asn155) are key regions for hydrogen bond formation portlandpress.commdpi.com. The amide group of Asn155, for instance, can form a hydrogen bond with the carbonyl oxygen of the inhibitor's P1 residue, mimicking the stabilization of the tetrahedral intermediate during catalysis royalsocietypublishing.org. Site-directed mutagenesis studies have demonstrated that disrupting these hydrogen bonds can significantly decrease the inhibitory activity portlandpress.comroyalsocietypublishing.org.

Contributions of Buried Surface Area to Binding Affinity

The formation of the enzyme-inhibitor complex involves the removal of a significant portion of the solvent-accessible surface area of both molecules from contact with water. This "buried surface area" (BSA) is a key determinant of binding affinity u-tokyo.ac.jpnih.gov. A larger BSA generally correlates with a higher binding affinity, as it reflects a greater number of favorable intermolecular contacts and a more extensive hydrophobic effect.

The BSA in the subtilisin-inhibitor complex is primarily composed of the residues in the reactive site loop of the inhibitor and the subsites of the enzyme's active site cleft. The hydrophobic nature of many of these interacting residues means that their burial away from the aqueous environment provides a substantial entropic driving force for complex formation nih.gov. The precise complementarity of the interacting surfaces, facilitated by induced-fit mechanisms, maximizes the BSA and, consequently, the stability of the complex.

Thermodynamic Analysis of Enzyme-Inhibitor Complex Formation

The binding of an inhibitor to subtilisin can be quantitatively described by its thermodynamic parameters, which provide a complete picture of the energetic forces driving the interaction.

Isothermal Titration Calorimetry (ITC) Studies

Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with a binding event nih.govacs.orgfrontiersin.org. In a typical ITC experiment, a solution of the inhibitor is titrated into a solution containing the enzyme, and the heat released or absorbed upon binding is measured. This allows for the direct determination of the binding enthalpy (ΔH). From the binding isotherm, the binding affinity (Ka, or its inverse, the dissociation constant, Kd) and the stoichiometry of the interaction (n) can also be determined. With these values, the Gibbs free energy of binding (ΔG) and the entropy of binding (ΔS) can be calculated using the following equation:

ΔG = -RTln(Ka) = ΔH - TΔS

ITC studies on the binding of Streptomyces subtilisin inhibitor (SSI) to subtilisin BPN' have provided detailed thermodynamic data. For example, at 25°C and pH 7.0, the binding is characterized by a favorable Gibbs free energy change, indicating a spontaneous process nih.gov.

Enthalpic and Entropic Contributions to Binding

The Gibbs free energy of binding (ΔG) is composed of two components: the enthalpy change (ΔH) and the entropy change (ΔS).

Enthalpic Contributions (ΔH): The enthalpy change reflects the net effect of bond formation and breakage during the binding process. A negative (favorable) ΔH indicates that the formation of non-covalent interactions, such as hydrogen bonds and van der Waals interactions, in the enzyme-inhibitor complex releases more energy than is required to break the interactions of the individual molecules with the solvent. The strength and number of hydrogen bonds are significant contributors to a favorable binding enthalpy nih.gov.

Conformational Entropy: The binding of a flexible inhibitor to an enzyme restricts the conformational freedom of both molecules, leading to a decrease in entropy (unfavorable).

Solvation Entropy: The release of ordered water molecules from the hydrophobic surfaces of the enzyme and inhibitor upon binding leads to an increase in the entropy of the solvent (favorable). This is often referred to as the hydrophobic effect and is a major driving force for binding nih.govscilit.com.

For the binding of SSI to subtilisin BPN' at 25°C, the reaction is characterized by a favorable enthalpy change and a favorable entropy change, both contributing to the high binding affinity nih.gov. Computational studies have suggested that for subtilisin, entropic factors can be particularly important in determining specificity tandfonline.comresearchgate.net.

The following table summarizes the thermodynamic parameters for the binding of Streptomyces subtilisin inhibitor (SSI) to subtilisin BPN' at 25°C and pH 7.0.

Thermodynamic ParameterValueUnit
ΔG°-57.9kJ mol⁻¹
ΔH-19.8kJ mol⁻¹
ΔS°0.13kJ K⁻¹ mol⁻¹
ΔCp-1.02kJ K⁻¹ mol⁻¹
Data from Uehara, Y., Tonomura, B., & Hiromi, K. (1978) J. Biochem. (Tokyo) 84, 1195-1202, as cited in Takahashi, K., & Fukada, H. (1985) Biochemistry 24, 297-300.

Factors Modulating Inhibitory Activity and Binding Affinity

Detailed research findings on the specific factors modulating the inhibitory activity and binding affinity of a compound explicitly named "this compound" are not extensively available in the peer-reviewed scientific literature. Much of the available research focuses on well-characterized subtilisin inhibitors such as Streptomyces subtilisin inhibitor (SSI) or barley α-amylase/subtilisin inhibitor (BASI). However, some general principles of how environmental factors affect protein-protein interactions can be inferred.

Influence of pH on Binding Kinetics

Role of Metal Ions (e.g., Ca2+) in Complex Stability

The role of metal ions, such as Ca2+, in the stability of the "this compound"-subtilisin complex has not been specifically documented in available research. For many subtilisin enzymes, calcium ions are known to be important for their structural stability. Consequently, the stability of an inhibitor-enzyme complex could be indirectly affected by the presence or absence of such ions.

Temperature Dependence of Binding

While specific thermodynamic data for the binding of "this compound" is not available, a product specification sheet indicates some stability information. The half-life of "this compound" in a buffered solution (pH 5-9) is 4 hours at 30°C and 60 hours at 0°C huji.ac.il. This suggests that the stability of the inhibitor, and likely its complex with subtilisin, is temperature-dependent.

Interactive Data Table: Temperature Stability of this compound

Temperature (°C)Half-life in Buffered Solution (pH 5-9) (hours)
060
304

Effects of Ionic Strength

There is no specific information available regarding the effects of ionic strength on the binding of "this compound" to subtilisin. Generally, ionic strength can influence protein-protein interactions by modulating electrostatic forces. At very low ionic strengths, electrostatic interactions are stronger, while at higher ionic strengths, these interactions can be shielded by counter-ions in the solution, potentially affecting binding affinity.

Dynamic Aspects of Inhibition (e.g., Temporary Inhibition Mechanisms)

The specific dynamic aspects of inhibition for "this compound" are not described in the available literature. Some protease inhibitors are known to act as temporary inhibitors, where the inhibitor is slowly cleaved by the protease, leading to a time-dependent loss of inhibition. Research on a mutant of Streptomyces subtilisin inhibitor has shown that a single amino acid substitution can convert it into a temporary inhibitor kobe-u.ac.jp. However, it is unknown if "this compound" exhibits such a mechanism.

Specificity and Selectivity Profile of Subtilisin Inhibitor I

Spectrum of Target Serine Proteases

Subtilisin Inhibitor I, as its name suggests, primarily targets members of the subtilisin family of serine proteases. However, its inhibitory spectrum can extend to other protease families, albeit often with different efficiencies.

This compound demonstrates potent inhibition against various members of the subtilisin family, including Subtilisin BPN' and Subtilisin Carlsberg. For instance, the barley α-amylase/subtilisin inhibitor (BASI) is known to inhibit subtilisin-type serine proteases nih.gov. The interaction is typically strong and specific. Studies on engineered inhibitors have shown that even with mutations at the reactive site, the native activity against subtilisin BPN' can be retained nih.gov. The propeptides of subtilisins (B1170691) themselves act as inhibitors, with the propeptide of Subtilisin BPN' inhibiting both Subtilisin BPN' and Subtilisin Carlsberg in a slow-binding manner.

The potency of this inhibition is often in the nanomolar range. For example, a 12-mer peptide inhibitor of subtilisin BPN' was developed with a Ki value of 13.0 nM, which was further improved to 0.30 nM through mutational analyses nih.gov. Similarly, CrSPI-1, a non-classical Kazal-type inhibitor, potently inhibits subtilisin with a Ki of 1.43 nM nih.gov.

Inhibition of Subtilisin Family Members by Various Inhibitors
InhibitorTarget ProteaseInhibition Constant (Ki)
Engineered 12-mer peptideSubtilisin BPN'13.0 nM
Improved engineered peptideSubtilisin BPN'0.30 nM
CrSPI-1Subtilisin1.43 nM

While the primary targets of this compound are subtilisins, some family members exhibit cross-inhibitory activity against other protease families.

Trypsin and Chymotrypsin (B1334515): The bifunctional α-amylase/subtilisin inhibitor from rice, RASI, does not inhibit trypsin or chymotrypsin scielo.br. However, the wheat subtilisin/chymotrypsin inhibitor (WSCI) is active against both subtilisin and chymotrypsin nih.gov. Site-directed mutagenesis of the reactive site of WSCI has shown that anti-chymotrypsin activity can be modulated independently of anti-subtilisin activity nih.gov. For example, the E49S mutant of WSCI retained anti-subtilisin activity and also exhibited detectable anti-chymotrypsin activity, whereas the wild type's anti-chymotrypsin activity was not explicitly mentioned as being strong nih.gov.

Proteinase K: Proteinase K is a broad-spectrum serine protease belonging to the subtilisin family (Peptidase family S8) wikipedia.orgitwreagents.com. Given its relation to subtilisin, it is susceptible to inhibition by general serine protease inhibitors like phenylmethylsulfonyl fluoride (B91410) (PMSF) and diisopropylfluorophosphate (DFP) itwreagents.com. While direct inhibition by a specific "this compound" is not detailed, the structural and functional similarities suggest potential interaction.

Furin: Furin is a subtilisin-like proprotein convertase with a preference for substrates containing a multibasic cleavage motif nih.gov. While many furin inhibitors are peptide-based and designed to mimic this substrate preference, there is evidence of cross-reactivity nih.govmdpi.com. For instance, the proteinase inhibitor 8 (PI8), a serpin, has been shown to inhibit furin nih.gov. A dual-specificity inhibitor from a horseshoe crab, CrSPI-1, has been proposed to have one domain that inhibits subtilisin and another that likely interacts with the host protease, furin, highlighting the potential for inhibitors to target both nih.gov.

Bifunctional Inhibitory Activities (e.g., Alpha-Amylase/Subtilisin Inhibition)

A notable characteristic of some subtilisin inhibitors, particularly those from plants, is their bifunctional nature. The barley α-amylase/subtilisin inhibitor (BASI) is a well-characterized example that independently inhibits both subtilisin and endogenous α-amylase nih.govresearchgate.net. This dual activity suggests a role in plant defense, potentially by targeting the digestive enzymes of pests and pathogens and also regulating endogenous starch metabolism nih.govresearchgate.net. BASI belongs to the Kunitz-type trypsin inhibitor family nih.govresearchgate.net. A similar bifunctional inhibitor has also been isolated from wheat researchgate.net. The rice bifunctional α-amylase/subtilisin inhibitor (RASI) also displays this dual inhibitory profile scielo.br.

Structural Determinants of Specificity

The specificity of this compound is largely determined by the conformation and amino acid sequence of its reactive site loop oup.com. This loop inserts into the active site of the target protease in a substrate-like manner nih.gov. The P1 residue of the inhibitor, which fits into the S1 pocket of the protease, is a key determinant of specificity nih.gov. For subtilisin, which prefers large hydrophobic residues at the P1 position, inhibitors with such residues at their P1 site tend to be more effective nih.gov. For example, in the CrSPI-1 inhibitor, the domain with a Glutamate (Glu) at the P1 position is more specific for subtilisin nih.gov. The interaction is further stabilized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor's reactive site loop and the protease's active site cleft nih.govpnas.org.

Key Structural Determinants of this compound Specificity
Structural FeatureRole in Specificity
Reactive Site LoopPrimary interaction site with the protease active site.
P1 ResidueCrucial for recognition by the protease's S1 pocket; a major determinant of target specificity.
Hydrogen Bonds and Hydrophobic InteractionsStabilize the enzyme-inhibitor complex.

Strategies for Modulating Inhibitor Selectivity

The selectivity of subtilisin inhibitors can be altered through protein engineering techniques, primarily site-directed mutagenesis of the reactive site loop nih.gov. By changing the P1 residue, the inhibitor's specificity can be shifted towards different proteases. For example, modifying the P1 residue of a wheat subtilisin/chymotrypsin inhibitor (WSCI) can abolish its activity against both subtilisin and chymotrypsin or selectively affect its anti-chymotrypsin activity nih.gov.

Another strategy involves creating hybrid inhibitors. By combining structural elements from different inhibitors, it is possible to generate novel inhibitors with desired specificities nih.gov. Furthermore, understanding the structural basis of inhibition allows for the rational design of small-molecule inhibitors that can mimic the binding of the natural inhibitor to the protease active site pnas.orgosti.gov. The goal of these modifications is often to create highly specific inhibitors for therapeutic or biotechnological applications, or to create inactive variants to study the consequences of the inhibition nih.gov.

Biological Roles and Physiological Significance

Occurrence and Distribution Across Organisms

Subtilisin-like proteases, also known as subtilases, and their inhibitors are widespread across eubacteria, archaebacteria, eukaryotes, and viruses. wikipedia.org While subtilases are a diverse family of serine peptidases, they are found in numerous organisms, with a significant presence in plants. nih.govnih.gov In the bacterial kingdom, Streptomyces species are notable producers of protein proteinase inhibitors that show homology with Streptomyces subtilisin inhibitor (SSI). nih.gov These SSI-like proteins are widely distributed among streptomycetes. nih.govresearchgate.net In fact, almost all strains previously classified as Streptoverticillium produce proteins that can inhibit both subtilisin BPN' and trypsin. nih.govresearchgate.net

In the plant kingdom, subtilase inhibitors are also prevalent. mdpi.com They are found in various plant tissues and are particularly abundant in seeds, where they can constitute 1–10% of the water-soluble proteins. mdpi.com For instance, serine proteinase inhibitors have been identified in the seeds of numerous gymnosperms, including species of Cephalotaxus, Pseudotsuga, Taxus, Cycas, Dioon, Macrozamia, and Zamia. researchgate.net Legumes, in particular, are rich sources of serine protease inhibitors, including those of the Kunitz and Bowman-Birk types, as well as inhibitors targeting subtilisin-type proteases. mdpi.com In Arabidopsis thaliana, a subtilisin propeptide-like inhibitor 1 (SPI-1) has been identified, representing the first independent I9 inhibitor found in higher eukaryotes. nih.gov The I9 family of inhibitors, which are homologous to subtilase propeptides, were previously only described in fungi. nih.gov

Subtilisin inhibitors are also found in animals. For example, a potent subtilisin inhibitor, LL-TIL, has been isolated from the skin secretions of Budgett's frog, Lepidobatrachus laevis. acs.org The presence of these inhibitors across such a wide range of organisms underscores their significant biological roles.

Organism Group Examples of Organisms Location of Inhibitor
BacteriaStreptomyces species, Bacillus subtilisExtracellular secretions
FungiVarious speciesSecreted proteins
PlantsArabidopsis thaliana, Tomato, Legumes (e.g., Soybean), GymnospermsSeeds, ovules, extracellular matrix
AnimalsLepidobatrachus laevis (Budgett's frog)Skin secretions

Roles in Microbial Physiology and Regulation of Proteolytic Activities

In microorganisms, subtilisin inhibitors play a crucial role in regulating the activity of their cognate proteases. asm.org Microbial extracellular subtilases are highly active proteolytic enzymes, and their activity must be tightly controlled to prevent unwanted proteolysis. asm.org These enzymes are typically synthesized as inactive zymogens, or prosubtilases, which include a propeptide domain that facilitates folding and inhibits the mature protease. asm.org

The propeptide acts as a temporary inhibitor, preventing the enzyme from being catalytically active until it is needed. scielo.br This inhibitory function is biologically significant as it protects intracellular proteins from digestion during the maturation process of the protease. oup.com The interaction between the propeptide and the mature enzyme is often highly specific. asm.org For instance, the propeptide of pernisine, a hyperthermostable archaeal subtilase, strongly inhibits pernisine but not other homologous proteases like subtilisin Carlsberg or proteinase K. asm.org This high inhibitory potency is critical for regulating subtilase maturation and preventing the degradation of unprocessed precursors by prematurely activated enzymes. asm.org

In some bacteria, such as Bacillus clausii, an intracellular subtilisin protease (ISP) is regulated by a short N-terminal propeptide sequence. nih.govpnas.org This propeptide employs a dual mechanism of regulation: it blocks the active site and also causes a rearrangement of the catalytic triad (B1167595), rendering the enzyme inactive. nih.govpnas.org The full-length proenzyme is inactive until the propeptide is removed by proteolytic processing, which appears to be an autocatalytic event. nih.govpnas.org A synthetic peptide corresponding to this N-terminal extension acts as a mixed noncompetitive inhibitor of the active ISP. nih.govpnas.org This intricate regulation ensures that the potent proteolytic activity of subtilisin is precisely controlled within the cell. nih.gov

Microorganism Inhibitor/Regulator Mechanism of Regulation Physiological Significance
Bacillus subtilisPropeptide of Subtilisin EActs as an intramolecular chaperone and competitive inhibitor.Guides folding and prevents premature activity. nih.gov
Hyperthermophilic archaea (e.g., producing pernisine)Pernisine propeptideActs as a tight, slow-binding inhibitor.High selectivity for its cognate protease, preventing degradation of precursors. asm.org
Bacillus clausiiN-terminal extension prosequence of ISPActive site blocking and catalytic triad rearrangement.Post-translational regulation of intracellular protease activity. nih.govpnas.org
Streptomyces speciesStreptomyces Subtilisin Inhibitor (SSI)Strong inhibition of subtilisin.Control of endogenous and exogenous proteases. ebi.ac.uk

Involvement in Host Defense Mechanisms and Innate Immunity

Subtilisin inhibitors are implicated in the host defense mechanisms of various organisms. acs.org In animals, these inhibitors can provide a layer of defense by neutralizing the proteolytic activity of subtilases from pathogenic microorganisms, which often play a role in host colonization by degrading antimicrobial peptides. acs.org For example, the subtilisin inhibitor LL-TIL from the frog Lepidobatrachus laevis is believed to be crucial in fighting against harmful microorganisms that use subtilases to degrade host proteins. acs.org

The proteolytic activity of subtilisin itself can trigger innate immune responses. nih.gov Subtilisin is a potent inducer of type 2 immunity, and its serine protease activity is responsible for initiating the development of Th2 responses. nih.gov It can activate lung innate allergic responses and even act as an adjuvant, sensitizing the airway to other antigens. nih.gov This suggests that the host immune system can recognize and respond to the enzymatic activity of microbial proteases.

In the context of parasitic infections, subtilisin is an important protease for parasites like Leishmania. frontiersin.org The deletion of both alleles of the subtilisin gene is lethal to Leishmania major, highlighting its importance for the parasite's survival. frontiersin.org Consequently, inhibitors of subtilisin, such as PF-429242, have shown antileishmanial effects. frontiersin.org This compound induces several cellular alterations in the parasite, including mitochondrial damage and oxidative stress, ultimately leading to its death. frontiersin.org Furthermore, such inhibitors can modulate host cellular responses to favor the development of an immune response against the parasite. frontiersin.org

Functions of Propeptides as Intramolecular Chaperones and Inhibitors

The propeptides of subtilisin-like proteases have a dual function: they act as intramolecular chaperones (IMCs) essential for the correct folding of the enzyme, and they serve as potent inhibitors of the mature protease. nih.govnih.gov This dual role has been observed in bacterial, archaeal, and plant subtilases. asm.orgnih.gov

When expressed without their propeptides, proteases like bacterial subtilisins (B1170691) accumulate as inactive, partially folded intermediates. nih.gov The presence of the propeptide, even when supplied in trans, can facilitate the folding of the mature enzyme into its active conformation. nih.govnih.gov The propeptide is thought to catalyze a late, rate-limiting step in the folding pathway, reducing the energy barrier for the transition from a molten globule to the native state. nih.gov The ability of the propeptide to function as a chaperone is strongly correlated with its ability to act as a competitive inhibitor of the active enzyme. nih.govresearchwithrutgers.com

Following the initial folding, the propeptide remains bound to the active site of the protease, forming a stable, autoinhibited complex. nih.gov This inhibitory function prevents the protease from becoming active prematurely. scielo.br The release of the active enzyme from this complex is a highly controlled process. nih.gov In the case of tomato subtilase 3 (SBT3), the release of the active enzyme from the autoinhibited complex depends on a pH-dependent cleavage of the propeptide. nih.gov This ensures that the active enzyme is only released in the appropriate cellular compartment, such as the acidic environment of the trans-Golgi network or its final destination in the cell wall. nih.gov The activation of pro-subtilisin is a coordinated process involving folding, autoprocessing, and propeptide release, with the release of the propeptide being the rate-determining step. nih.gov

Propeptide Source Chaperone Function Inhibitory Function Key Findings
Subtilisin ERequired to guide folding of the mature enzyme. nih.govActs as a competitive inhibitor. nih.govChaperone and inhibitory abilities are well-correlated. nih.govresearchwithrutgers.com
Tomato Subtilase 3 (SBT3)Required for zymogen maturation and secretion. nih.govForms a stable, autoinhibited complex with the mature protease. nih.govRelease of the active enzyme is pH-dependent. nih.gov
Bacterial Zinc AminopeptidaseRequired for correct folding and extracellular secretion. nih.govThe pro-enzyme has a much lower catalytic efficiency (kcat) than the mature enzyme. nih.govThe propeptide acts as an intramolecular chaperone. nih.gov
Tk-SubtilisinAccelerates the folding process. scielo.brPrevents the enzyme from being catalytically active until autoprocessing. scielo.brInteraction between the propeptide and mature protein is highly specific. scielo.br

Implications in Plant-Pathogen Interactions and Immunity

Subtilisin-like proteases and their inhibitors are key players in the complex interactions between plants and pathogens. nih.govresearchgate.net Plants possess an innate immune system that can be triggered by both pathogen-derived and endogenous elicitors. frontiersin.orgnih.gov Subtilases are involved in generating these endogenous elicitors. For instance, upon pathogen attack or wounding in soybean, a small peptide derived from an extracellular subtilase can act as an endogenous elicitor, initiating defense signaling pathways. nih.govfrontiersin.org

The expression of several plant subtilases is induced upon pathogen infection. frontiersin.orgnih.gov These enzymes are often secreted into the plant's extracellular matrix, where they can accumulate and participate in defense responses. frontiersin.org In turn, pathogens secrete their own subtilases and serine protease inhibitors to counteract the plant's defenses. nih.gov This leads to a molecular "arms race" where both the plant and the pathogen release specific sets of proteases and protease inhibitors to impair each other. nih.gov For example, the oomycete pathogen Phytophthora infestans secretes Kazal-like protease inhibitors, EPI1 and EPI10, which target the tomato subtilisin-like protease P69B. mpg.de

The outcome of a plant-pathogen interaction can depend on the ability of the pathogen's inhibitors to neutralize the host's proteases. nih.gov It has been hypothesized that in susceptible plant varieties, pathogen-secreted inhibitors may successfully inhibit endogenous subtilases, thereby suppressing the plant's defense response. nih.govfrontiersin.org Conversely, resistant varieties may possess subtilases that are not recognized by the pathogen's inhibitors, allowing the plant's defense mechanisms to remain active. nih.govfrontiersin.org Plant protease inhibitors, which are induced by phytopathogen attacks, belong to the PR-6 family of pathogenesis-related proteins and play a protective role against a variety of pathogens, including fungi and bacteria. mdpi.com

Protein Engineering and Rational Design of Subtilisin Inhibitors

Site-Directed Mutagenesis for Structure-Function Elucidation

Site-directed mutagenesis is a powerful technique used to systematically substitute specific amino acid residues within a protein to investigate their contribution to its structure and function. In the context of subtilisin inhibitors, this method has been instrumental in identifying key residues involved in the interaction with their target proteases and in understanding the energetic contributions of individual amino acids to the binding affinity.

One of the most extensively studied subtilisin inhibitors using this approach is the Streptomyces subtilisin inhibitor (SSI). SSI is a dimeric protein that potently inhibits subtilisin. Studies involving site-directed mutagenesis of SSI have elucidated the roles of various residues, particularly those at the protein-protein interface and in the reactive site loop. For instance, the P1 residue of the inhibitor's reactive site, which fits into the S1 pocket of the protease, is a critical determinant of specificity and binding energy.

In another example, the subtilisin inhibitor LL-TIL, isolated from the skin secretions of the frog Lepidobatrachus laevis, has been subjected to site-directed mutagenesis to validate predictions from energy calculations. These calculations predicted that the residue Ile31 would be the highest contributor to the binding energy with subtilisin. Experimental confirmation through site-directed mutagenesis affirmed this prediction, highlighting the synergy between computational modeling and experimental validation in understanding inhibitor function. bohrium.com

InhibitorMutantTarget ProteaseChange in Inhibitory Activity (relative to Wild-Type)Reference
LL-TILI31ASubtilisin CarlsbergSignificant decrease in binding energy bohrium.com
Streptomyces subtilisin inhibitor (SSI)V13GSubtilisin BPN'Loss in free energy of 10.3 kcal (mol dimer)⁻¹ pnas.org
Streptomyces subtilisin inhibitor (SSI)V13ISubtilisin BPN'Loss in free energy of 0.84 kcal (mol dimer)⁻¹ pnas.org
Streptomyces subtilisin inhibitor (SSI)V13ASubtilisin BPN'Loss in free energy of 6.78 kcal (mol dimer)⁻¹ pnas.org

Engineering for Enhanced Affinity and Selectivity

Building upon the foundational knowledge gained from structure-function studies, protein engineering techniques have been employed to create subtilisin inhibitors with improved binding affinity and greater selectivity for their target proteases. This has been achieved through both rational design, based on structural information, and directed evolution methods, such as phage display.

A notable example is the development of a novel 12-mer peptide inhibitor of subtilisin BPN', designated as Artificial Subtilisin Inhibitor Peptide (ASIP), through phage display. The initial peptide exhibited an inhibition constant (Ki) of 13.0 nM. Subsequent mutational analysis and amino acid substitutions led to a significantly improved inhibitor with a Ki value of 0.30 nM. nih.gov This enhancement in affinity was attributed to the conformational rigidity conferred by an intramolecular disulfide bond and optimized interactions at the P1' and P4 subsites. nih.gov

Further engineering of ASIP involved substitutions at positions Ser7 and Thr12. Replacing Ser7 with Alanine (S7A) and Thr12 with Lysine (T12K) resulted in variants with substantially increased inhibitory potency. The T12K mutation, in particular, was thought to enhance electrostatic interactions with the negatively charged surface of subtilisin BPN'. nih.gov

InhibitorMutantTarget ProteaseKi (nM)Fold Improvement over Wild-TypeReference
ASIPWild-TypeSubtilisin BPN'13.0- nih.gov
ASIPS7ASubtilisin BPN'2.58~5 nih.gov
ASIPT12KSubtilisin BPN'Not specified, but significant reductionNot specified nih.gov
ASIPS7A + T12KSubtilisin BPN'0.30~43 nih.gov

Design of Novel Inhibitory Constructs (e.g., Chimeric Mutants)

The modular nature of many protein inhibitors has facilitated the design of novel inhibitory constructs, including chimeric or fusion proteins. These engineered molecules can combine domains from different inhibitors to create molecules with unique properties, such as broadened inhibitory profiles or dual specificities.

An example of this approach is the creation of a chimeric mutant of the frog-derived subtilisin inhibitor, LL-TIL. This chimeric inhibitor was designed to expand its inhibitory range. The resulting mutant not only broadened its inhibitory profile but also attenuated its inhibition of subtilisin by two orders of magnitude, demonstrating that the engineering of chimeric inhibitors can modulate their activity in predictable ways. bohrium.com

Another strategy involves the fusion of an inhibitor domain to a different protein to create a bifunctional molecule. While specific examples for subtilisin inhibitors are emerging, the principle has been demonstrated with other protease inhibitors. Such constructs can be designed to target the inhibitor to a specific cellular location or to combine inhibitory activity with another function, such as a fluorescent protein for imaging applications.

The development of these novel constructs is often guided by structural information and molecular modeling to ensure proper folding and function of the fused domains. The ability to create such tailored inhibitors opens up new avenues for their use in research and biotechnology.

Development of Small Molecule Inhibitors as Research Probes

In addition to protein-based inhibitors, small molecule inhibitors of subtilisin serve as crucial research probes for studying enzyme mechanism, specificity, and for applications in activity-based protein profiling. These small molecules often act by forming a covalent or tight-binding non-covalent interaction with the active site residues of the protease.

Arylboronic acids are a class of potent, reversible, competitive inhibitors of subtilisin. pnas.org Their binding is highly pH-dependent, which can be advantageous for applications such as affinity chromatography where mild elution conditions are desirable. pnas.org The interaction involves the donation of an electron pair from the active site histidine to the boron atom of the inhibitor. pnas.org

Peptide aldehydes are another important class of reversible inhibitors that mimic the transition state of peptide hydrolysis. nih.gov They form a hemiacetal adduct with the active site serine residue. These inhibitors are widely used to characterize the substrate specificity of proteases and to obtain crystal structures of the enzyme-inhibitor complex, which provide valuable information about the substrate-binding subsites. nih.gov

Diisopropyl fluorophosphate (B79755) (DFP) is a potent, irreversible inhibitor of serine proteases, including subtilisin. sigmaaldrich.cominterchim.fr It acts by covalently modifying the active site serine residue, rendering the enzyme inactive. wikipedia.org Due to its high reactivity and toxicity, DFP is used as a research tool to label the active site of serine proteases and to study enzyme kinetics. sigmaaldrich.cominterchim.frwikipedia.org

Inhibitor ClassExample Compound(s)Mechanism of ActionApplications as Research Probes
Arylboronic AcidsBenzeneboronic acid and its derivativesReversible, competitive inhibition; formation of a complex with the active site histidine.Affinity chromatography, studying enzyme kinetics and pH dependence of binding.
Peptide AldehydesVarious peptide sequences with a C-terminal aldehydeReversible, transition-state analog inhibition; formation of a hemiacetal with the active site serine.Characterizing substrate specificity, X-ray crystallography of enzyme-inhibitor complexes.
OrganophosphatesDiisopropyl fluorophosphate (DFP)Irreversible, covalent modification of the active site serine.Active site labeling, studying enzyme kinetics, diagnostic for the presence of an active site serine.

Advanced Methodologies for Subtilisin Inhibitor Research

Biosensor-Based Binding Kinetics (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to monitor biomolecular interactions in real-time. nih.govmdpi.comhelsinki.fi This method allows for the precise determination of the kinetic parameters of an inhibitor's interaction with its target enzyme, including the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

In a typical SPR experiment, the enzyme (ligand) is immobilized on a sensor chip surface. An aqueous solution containing the inhibitor (analyte) is then flowed over the surface. The binding of the inhibitor to the immobilized enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the shape of the sensorgram, which plots the SPR response against time, the kinetic and affinity constants of the interaction can be calculated.

A study on the interaction between barley alpha-amylase/subtilisin inhibitor (BASI) and barley alpha-amylase 2 (AMY2) using SPR revealed that the binding kinetics are consistent with a 1:1 binding model. nih.gov The kinetic constants were found to be dependent on environmental factors such as pH and calcium ion concentration. nih.gov For instance, an increase in pH from 5.5 to 8.0 resulted in a 16-fold decrease in the dissociation rate (k_off), while the association rate (k_on) was minimally affected. nih.gov Similarly, increasing the calcium ion concentration from 2 µM to 5 mM enhanced the binding affinity by 30-fold, primarily due to a reduction in the k_off. nih.gov

Conditionk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
pH 5.5, 5 mM Ca²⁺, 25°C8.3 x 10⁴26.0 x 10⁻⁴31
pH 8.0-1.625 x 10⁻⁴~2
pH 6.5, 2 µM Ca²⁺--~900
pH 6.5, 5 mM Ca²⁺--30

The propeptide of subtilisin BPN' has also been studied for its inhibitory effects. Kinetic analysis showed that it inhibits subtilisin BPN' in a slow binding mode with an inhibition constant (K_i) of 5.0 nM. oup.com The association rate (k_on) for this interaction was determined to be 5.8 x 10⁵ M⁻¹s⁻¹, and the dissociation rate (k_off) was 2.9 x 10⁻³ s⁻¹. oup.com

Spectroscopic Techniques (e.g., Fluorescence Spectroscopy, Circular Dichroism)

Spectroscopic techniques are invaluable for probing the structural features and conformational changes of subtilisin inhibitors and their complexes with subtilisin.

Fluorescence Spectroscopy provides insights into the local environment of aromatic amino acid residues, such as tryptophan and tyrosine. The fluorescence properties of these residues are sensitive to their surroundings and can change upon inhibitor binding or conformational alterations. For example, the Streptomyces subtilisin inhibitor, which contains three tyrosine residues and one tryptophan residue per monomer, exhibits an unusual fluorescence spectrum. nih.gov When excited at 280 nm, it shows a characteristic emission peak at 307 nm, attributed to tyrosine, and a shoulder around 340 nm. nih.gov The tryptophan fluorescence is significantly quenched in the native state of the inhibitor. nih.gov However, at a pH below 4, a structural change occurs that leads to an increase in the quantum yield of tryptophan fluorescence, with the emission peak shifting towards 340-350 nm. nih.gov

Circular Dichroism (CD) Spectroscopy is a widely used method to study the secondary and tertiary structure of proteins. The far-UV CD spectrum (190-250 nm) provides information about the protein's secondary structure content (α-helix, β-sheet, etc.), while the near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic amino acid side chains and thus reflects the protein's tertiary structure. CD studies on subtilisin Carlsberg have shown that immobilization on silica gel can lead to substantial changes in its secondary structure. nih.gov Furthermore, the binding of inhibitors can induce localized conformational changes in the enzyme, which can be detected as alterations in the near-UV CD spectrum, without causing global changes in the protein's folding. adelphi.edu

Hydrogen-Deuterium Exchange for Conformational Dynamics

Hydrogen-Deuterium Exchange (HDX) coupled with mass spectrometry (HDX-MS) or nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics and flexibility of proteins. nih.govnih.govmdpi.comfrontiersin.org This method monitors the rate at which backbone amide hydrogens exchange with deuterium from a D₂O-containing solvent. The exchange rate is dependent on the solvent accessibility and the hydrogen bonding of the amide protons, providing a measure of the protein's structural dynamics.

A study on subtilisin Carlsberg using ²H NMR investigated the impact of prolonged exposure to organic solvents on its conformational flexibility. nih.govnih.gov The results indicated that the flexibility of the enzyme decreases in the presence of 1,4-dioxane and acetonitrile, as evidenced by a 3- to 10-fold decrease in the apparent rate constants of exchange for both fast and slow exchanging protons. nih.gov The study also revealed that subtilisin Carlsberg is more flexible in acetonitrile than in 1,4-dioxane. nih.gov

ParameterObservation
Apparent rate of exchange (k) in organic solvents3- to 10-fold decrease for fast and slow exchangeable protons
Flexibility in acetonitrile vs. 1,4-dioxane3- to 20-fold higher k in acetonitrile

HDX-MS can also be used to map the binding interface between an inhibitor and an enzyme, as the regions of the enzyme that are protected from exchange upon inhibitor binding can be identified. This provides valuable information on the mechanism of inhibition and the specific residues involved in the interaction.

Differential Scanning Calorimetry for Thermal Stability Analysis

Differential Scanning Calorimetry (DSC) is a technique used to measure the thermal stability of proteins by monitoring the heat changes that occur as the protein is heated at a constant rate. nih.govmalvernpanalytical.comutexas.edu The output of a DSC experiment is a thermogram that shows the heat capacity of the sample as a function of temperature. The midpoint of the thermal transition (T_m), which corresponds to the temperature at which 50% of the protein is unfolded, is a key parameter for assessing thermal stability.

DSC has been used to characterize the enhanced thermal stability of a mutant variant of subtilisin. nih.gov This thermostable variant, designated 7150, which has a single amino acid substitution (Asn to Ser at position 218), exhibited a higher T_m compared to the wild-type enzyme. nih.gov The midpoint of the thermally induced transition from the folded to the unfolded state was found to be 2.4-3.9 °C higher for the 7150 variant under various conditions. nih.gov

EnzymeT_m Increase (°C)
Subtilisin Variant 71502.4 - 3.9

DSC is also a valuable tool for studying the effect of inhibitor binding on the thermal stability of an enzyme. In many cases, the binding of an inhibitor stabilizes the enzyme, leading to an increase in its T_m. This information can be used to rank the potency of different inhibitors and to understand the thermodynamic basis of their interaction with the enzyme.

Functional Assays for Monitoring Enzyme Activity and Inhibition in Complex Systems

Functional assays are essential for determining the inhibitory activity of a compound against subtilisin and for elucidating its mechanism of inhibition. These assays typically involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.

A common method for assaying subtilisin activity involves the use of a chromogenic or fluorogenic substrate. For example, the synthetic peptide N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide can be used as a substrate for subtilisin. nih.gov The hydrolysis of this substrate by the enzyme releases p-nitroaniline, which can be quantified spectrophotometrically. The inhibitory activity of a compound can then be determined by measuring the decrease in the rate of p-nitroaniline production. A study using N-Suc-F-A-A-F-pNA as a substrate for a wild-type subtilisin determined the K_m and V_max values to be 0.731 ± 0.5 mM and 0.87 ± 9 x 10³ U/mg, respectively. nih.gov

Another widely used functional assay for subtilisin is the caseinolytic assay. nih.govsigmaaldrich.com In this assay, casein, a protein found in milk, is used as the substrate. The hydrolysis of casein by subtilisin produces smaller peptides and amino acids. The reaction is stopped by the addition of trichloroacetic acid, which precipitates the undigested casein. The amount of soluble peptides in the supernatant is then quantified, often using the Folin-Ciocalteu reagent, which reacts with tyrosine residues to produce a colored product. sigmaaldrich.com

For a more precise quantification of active enzyme concentration, active-site titration can be performed using a specific, high-affinity proteinaceous inhibitor, such as the Streptomyces subtilisin inhibitor. doi.org This method allows for the determination of the exact concentration of active enzyme molecules in a sample, which is crucial for accurate kinetic studies of inhibition.

Evolutionary Perspectives of Subtilisin Inhibitors

Convergent and Divergent Evolutionary Pathways of Protease Inhibitors

The evolution of protease inhibitors, including those targeting subtilisins (B1170691), has proceeded through both divergent and convergent pathways, leading to a rich diversity of structures and functions. nih.gov

Divergent Evolution is evident within large protein superfamilies where members share a common ancestor and structural fold but have evolved distinct functions and specificities. nih.gov Functional diversification within these families allows for the inhibition of a wide array of proteases. A prime example is the extensive diversification of inhibitor families that act on various enzymes through a shared structural framework.

These dual evolutionary forces have resulted in a complex landscape of protease inhibitors. While divergent evolution has populated numerous families with a wide range of specificities, convergent evolution has provided multiple, independent solutions to the challenge of protease regulation.

Evolutionary Relationships within Inhibitor Families (e.g., Kunitz-STI, Kazal)

Two of the most extensively studied families of serine protease inhibitors are the Kunitz-Soybean Trypsin Inhibitor (Kunitz-STI) and the Kazal families. Their evolutionary histories provide insights into the mechanisms of inhibitor diversification.

The Kunitz-STI family is a classic example of a protein family that has undergone significant functional evolution. nih.govnih.gov Members of this family are found across different kingdoms of life and are characterized by a conserved β-trefoil fold. nih.govnih.govresearchgate.net Despite the conserved fold, the family exhibits remarkable functional diversity, inhibiting not only serine proteases but also other classes of proteases and even functioning as ion channel blockers. nih.govresearchgate.net This functional heterogeneity is thought to arise from gene duplication events followed by accelerated evolution of the functional sites, particularly the reactive site loop that interacts with the target protease. researchgate.net The structural rigidity provided by disulfide bonds, coupled with the flexibility of the binding loop, allows for the evolution of new specificities. researchgate.net

The Kazal family of inhibitors is another well-characterized group that demonstrates evolutionary diversification. These inhibitors are typically small proteins with a conserved pattern of cysteine residues that form a stable core structure. Like the Kunitz-STI family, the Kazal family has expanded through gene duplication and subsequent divergence, leading to inhibitors with varied specificities for different serine proteases.

The evolutionary relationships within these families are often complex, with instances of both conservation of inhibitory function over long evolutionary timescales and rapid diversification leading to novel functions. The study of these families highlights how a stable structural scaffold can serve as a platform for the evolution of a wide range of biological activities.

Inhibitor FamilyKey Structural FeaturePrimary Evolutionary MechanismsResulting Functional Diversity
Kunitz-STI β-trefoil fold nih.govnih.govresearchgate.netGene duplication, accelerated evolution of functional sites researchgate.netInhibition of various protease classes, ion channel blocking nih.govresearchgate.net
Kazal Conserved cysteine patternGene duplication, sequence divergenceVaried specificities for different serine proteases

Fold Plasticity as an Evolutionary Mechanism for Functional Diversification

The β-trefoil fold of the Kunitz-STI family is a prime example of a plastic and evolutionarily versatile scaffold. nih.govnih.gov This fold is inherently stable, yet it allows for significant variation in the loops that connect the core secondary structure elements. cardiff.ac.uk These loops, particularly the protease-binding loop, are subject to evolutionary pressure to adapt to different protease active sites.

Research has shown that the inherent plasticity of the β-trefoil fold is a key factor in the functional evolution of this family towards inhibiting multiple proteases. nih.govnih.gov A single inhibitor molecule from this family can even possess multiple inhibitory heads, allowing it to bind to more than one protease molecule simultaneously. nih.govnih.gov This multifunctionality is a direct consequence of the fold's ability to present different binding surfaces.

The structural plasticity allows for a "flexibility within structural rigidity," where the core of the protein remains stable while the surface loops can evolve new binding specificities. researchgate.net This evolutionary mechanism has enabled Kunitz-type inhibitors to radiate into a large family of proteins with a wide array of biological functions, demonstrating how a single protein fold can be a platform for molecular recognition and functional innovation. nih.govnih.gov

Phylogenomic Analysis of Subtilisin Inhibitor Genes and Families

Phylogenomic analysis, which combines evolutionary and genomic data, provides powerful insights into the evolution of subtilisin inhibitor genes and families. These studies help to trace the evolutionary history of these genes, identify gene duplication events, and understand the selective pressures that have shaped their diversification.

Analyses of the subtilisin (SBT) gene family in various plant species, for instance, have revealed a large and diverse family of genes. nih.govmdpi.com Phylogenetic trees constructed from the protein sequences of these genes show distinct groups or clades, suggesting that the family has expanded and diversified through a series of gene duplication events. nih.govfrontiersin.org By comparing the SBT gene families across different species, researchers can infer the evolutionary relationships and identify orthologous and paralogous genes.

These studies often reveal that the number of SBT genes can vary significantly between species, indicating that the family has undergone lineage-specific expansions and contractions. mdpi.com The distribution of these genes on the chromosomes can also provide clues about the duplication events, such as tandem or segmental duplications.

Furthermore, phylogenomic analyses can shed light on the functional evolution of these inhibitors. By mapping known functions onto the phylogenetic tree, researchers can infer the ancestral functions and track the emergence of new specificities. For example, some clades may be associated with specific physiological roles, such as defense against pathogens or regulation of developmental processes. researchgate.net The analysis of protein domains, such as the Inhibitor I9 domain often found in plant SBTs, in a phylogenetic context can also reveal how domain shuffling and acquisition have contributed to functional diversification. mdpi.comfrontiersin.org

OrganismNumber of SBT Genes IdentifiedKey Findings from Phylogenomic Analysis
Arabidopsis thaliana56 nih.govmdpi.comSBT genes are involved in a wide range of plant growth and defense mechanisms. frontiersin.org
Wheat (Triticum aestivum)255 nih.govThe TaSBT genes are divided into seven distinct phylogenetic groups. nih.gov
Pineapple (Ananas comosus)54 frontiersin.orgAcoSBT genes are distributed across 25 chromosomes and have experienced strong purifying selection. frontiersin.org
Cotton (Gossypium hirsutum)146 mdpi.comThe two subgenomes of tetraploid cotton show asymmetric evolution of SBT genes. mdpi.com

Research Applications and Prospects

Subtilisin Inhibitor I as a Model System for Protein-Protein Interactions

This compound and its interactions with subtilisin serve as a significant model system for the study of protein-protein interactions. The dynamic relationship between proteases and their inhibitors is often described as a phylogenetic 'arms race', leading to rapid structural changes in both molecules. This co-evolution makes them an excellent model for understanding the fundamental processes of functional diversification in proteins. nih.gov The high rate of gene duplication and the multiplication of inhibitory domains in protease inhibitors provide a valuable framework for tracing the evolutionary pathways of these interactions. nih.gov

Interactions between subtilisins (B1170691) and their proteinaceous inhibitors are typically concentrated at the active site and the substrate-binding region of the enzyme. nih.gov However, studies on intracellular subtilisin proteases (ISPs) have revealed more complex interactions. For instance, the N-terminal extension of some ISPs forms distinct interactions with regions of the protease beyond the substrate-binding pocket, providing a unique model for studying regulatory protein-protein interactions that involve more than just active site blocking. nih.gov

The development of artificial peptide inhibitors, such as those identified through phage display, further enhances the utility of the subtilisin-inhibitor system as a research model. These smaller molecules allow for more detailed analysis of the specific residues and conformations that are critical for binding and inhibition. For example, a 12-mer peptide with an intramolecular disulfide bond was developed to inhibit subtilisin BPN', and subsequent mutational analysis identified key residues at the P4 and P6' sites that are crucial for high-affinity binding. nih.gov This approach provides a powerful tool for dissecting the energetic and structural determinants of protein-protein recognition.

The table below summarizes key characteristics of different subtilisin inhibitors that make them valuable models for studying protein-protein interactions.

Inhibitor TypeKey Interaction FeaturesResearch Application as a Model
Natural Proteinaceous Inhibitors (e.g., CI2, SSI) Primarily active site and substrate binding region interactions.Studying fundamental enzyme-inhibitor binding kinetics and thermodynamics.
Intracellular Subtilisin Protease (ISP) N-terminal extension Interactions beyond the substrate binding pocket; dual regulatory mechanism.Modeling complex allosteric and non-competitive inhibition mechanisms.
Artificial Peptide Inhibitors (e.g., ASIP) Conformational rigidity from disulfide bonds; specific residue interactions (P4, P6').Investigating the role of specific amino acids and structural motifs in binding affinity and specificity.

Utility in Understanding Enzyme Regulation and Mechanism

The study of this compound and related molecules has been instrumental in advancing our understanding of enzyme regulation and catalytic mechanisms. A key aspect of this is the role of propeptides, which are N-terminal extensions on the immature enzyme. These propeptides function as intramolecular chaperones, essential for the correct folding of the subtilisin enzyme, and also act as potent inhibitors of the mature protease. nih.gov This dual function is a critical regulatory mechanism, ensuring that the powerful proteolytic activity of subtilisin is kept in check until it is needed. nih.gov

The interaction between the propeptide and the catalytic domain provides a clear model for autoinhibition. The C-terminus of the propeptide directly interacts with the active site of the enzyme, effectively blocking substrate access. nih.gov This mechanism is not unique to bacterial subtilisins but is also observed in a wide range of other proteases, highlighting a conserved strategy for regulating proteolytic activity. nih.gov The cleavage and subsequent release of the propeptide is a crucial step in the activation of the enzyme.

Furthermore, the detailed structural and kinetic analysis of subtilisin-inhibitor complexes provides insights into the catalytic mechanism of the enzyme itself. The catalytic triad (B1167595) of subtilisin, typically composed of aspartate, histidine, and serine residues, is a classic example of convergent evolution, having arisen independently of the chymotrypsin (B1334515) family of proteases but employing a similar mechanism. uniprot.org The binding of an inhibitor to the active site can stabilize certain transition states, allowing for their detailed study through techniques like X-ray crystallography. This has been pivotal in understanding how the oxyanion hole stabilizes the tetrahedral intermediate formed during peptide bond hydrolysis, a key feature of the catalytic cycle. capes.gov.br

The table below outlines the key regulatory and mechanistic insights gained from studying subtilisin-inhibitor interactions.

Area of StudyKey Insight from Subtilisin-Inhibitor SystemSignificance
Enzyme Folding and Activation Propeptides act as intramolecular chaperones and autoinhibitors.Reveals a common mechanism for ensuring proper protein folding and preventing premature enzyme activity.
Enzyme Regulation Autoinhibition by the propeptide C-terminus directly blocking the active site.Provides a clear model for competitive inhibition and zymogen activation.
Catalytic Mechanism Stabilization of the tetrahedral intermediate in the oxyanion hole by inhibitor binding.Elucidates the energetic stabilization of transition states, which is fundamental to enzyme catalysis.

Application in Biotechnological Processes (from a research tool perspective, e.g., protein stabilization in expression systems)

From a research tool perspective, this compound and engineered variants of subtilisin have found significant applications in various biotechnological processes. One of the most notable developments is the creation of "subtiligase," a variant of subtilisin engineered to catalyze the formation of peptide bonds rather than their hydrolysis. acs.orgsquarespace.com This has been achieved through key mutations, such as converting the catalytic serine to cysteine (S221C), which dramatically reduces the enzyme's ability to cleave amide bonds while retaining its esterase activity. acs.orgsquarespace.com

Subtiligase has become a powerful tool for the site-specific modification of proteins. Its broad substrate specificity allows it to ligate a wide range of peptide esters to the N-terminus of proteins and peptides. acs.org This has numerous applications in research, including:

Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to specific proteins for imaging and tracking studies.

Peptide and Protein Synthesis: Enabling the semi-synthesis of proteins, where a chemically synthesized peptide can be ligated to a recombinantly expressed protein. This is particularly useful for incorporating unnatural amino acids or post-translational modifications. acs.org

N-terminomics: Subtiligase is used for the selective biotinylation of protein N-termini, allowing for their enrichment and identification by mass spectrometry. This is a valuable tool for studying protein processing and degradation. taylorandfrancis.com

Beyond subtiligase, the principles of subtilisin inhibition are relevant to protein stabilization in expression systems. The co-expression of a protease with its specific inhibitor can prevent unwanted degradation of a target protein during production and purification. While not a direct application of this compound itself in the final product, its study informs strategies for controlling proteolysis in bioprocessing.

The table below summarizes the key biotechnological applications of engineered subtilisin and its inhibitors from a research tool perspective.

ApplicationTechnology/PrincipleDescription
Site-Specific Protein Modification Subtiligase (engineered subtilisin)Catalyzes the ligation of peptide esters to the N-terminus of proteins, enabling the attachment of various labels and tags.
Protein and Peptide Synthesis Subtiligase-catalyzed ligationFacilitates the chemoenzymatic synthesis of proteins, allowing for the incorporation of non-natural elements.
Proteomics Research N-terminomics using subtiligaseEnables the specific labeling and enrichment of N-terminal peptides for large-scale analysis of protein processing.
Protein Stabilization Co-expression with inhibitorsThe principle of specific protease inhibition is used to prevent the degradation of recombinant proteins during production.

Research into Pathogen Virulence Mechanisms and Potential Inhibitor Targets (e.g., in parasitic diseases)

Subtilisin-like proteases are crucial virulence factors for a variety of pathogens, and consequently, their inhibitors are being actively researched as potential therapeutic agents. The study of these proteases and their inhibition is shedding light on the mechanisms by which pathogens invade host tissues, evade the immune system, and proliferate.

In parasitic diseases such as leishmaniasis and malaria, subtilisins play a vital role in the parasite's life cycle. In Leishmania species, subtilisin is involved in the differentiation of the parasite, its proliferation, and protection against oxidative stress. researchgate.net Research has shown that inhibiting this enzyme can significantly reduce the parasite's virulence. researchgate.netwikipedia.org For example, the subtilisin inhibitor PF-429242 has demonstrated effective antileishmanial activity in vitro. researchgate.netwikipedia.org In Plasmodium falciparum, the parasite responsible for malaria, subtilisin-like protease 1 (SUB1) is essential for the rupture of infected red blood cells and the subsequent invasion of new ones. capes.gov.br This makes SUB1 a promising target for the development of new antimalarial drugs, with subtilisin inhibitors offering a novel mechanism of action that could overcome existing drug resistance. capes.gov.br

Fungal pathogens also utilize subtilisins to break down host barriers and facilitate infection. In plant-pathogen interactions, fungi secrete subtilisins to degrade plant defense proteins. acs.org In response, plants have evolved their own subtilisin inhibitors as part of their defense mechanisms. acs.org The study of these fungal subtilisins and their inhibitors can lead to new strategies for protecting crops. For instance, a novel subtilisin inhibitor, choanepin9, has been identified in the plant-pathogenic fungus Choanephora cucurbitarum, and it is believed to be a virulence factor that helps the fungus bypass the host's defenses. researchgate.net

The table below provides examples of pathogens in which subtilisin is a key virulence factor and a potential target for inhibitors.

PathogenDiseaseRole of SubtilisinPotential of Inhibitor-Based Research
Leishmania species LeishmaniasisDifferentiation, proliferation, virulence, and protection against oxidative stress.Development of antileishmanial drugs targeting the parasite's subtilisin.
Plasmodium falciparum MalariaEgress from and invasion of red blood cells.Novel antimalarial therapies that can overcome existing drug resistance.
Fusarium graminearum Fusarium head blight in wheatDisruption of host cell membranes during infection.Strategies to enhance plant resistance by inhibiting fungal proteases.
Choanephora cucurbitarum Fruit and blossom rotEvasion of host defense mechanisms.Understanding fungal virulence and developing new antifungal agents.

Exploration of Inhibitor-Based Tools for Cellular and Molecular Biology Studies

Subtilisin inhibitors are valuable tools in cellular and molecular biology research, enabling the study of various cellular processes by modulating the activity of specific proteases. scbt.com As molecules that can bind to enzymes and decrease their activity, they are crucial for dissecting the roles of specific enzymes in biological pathways, understanding enzyme-substrate interactions, and elucidating metabolic regulation. scbt.comacs.org

One area where subtilisin inhibitors are being explored is in the study of apoptosis, or programmed cell death. Research has shown that subtilisin from Bacillus amyloliquefaciens can induce apoptosis in certain cancer cells. nih.govresearchgate.net By using inhibitors of this process, researchers can investigate the specific pathways involved. For example, the use of the proteasome inhibitor MG-132 demonstrated that subtilisin-induced apoptosis in breast cancer cells was mediated through the ubiquitin-proteasome system, leading to the degradation of tubulin. nih.govresearchgate.net This highlights how inhibitors can be used to tease apart complex cellular signaling cascades.

The development of highly specific peptide inhibitors through techniques like phage display has also provided powerful tools for biochemical studies. nih.gov These inhibitors can be used to block the activity of a particular subtilisin-like protease within a complex mixture, allowing researchers to identify its specific substrates and downstream effects. This is essential for understanding the function of the many uncharacterized proteases in various organisms.

Furthermore, the study of how natural inhibitors, such as the propeptides of subtilisin, regulate enzyme activity provides a framework for designing synthetic inhibitors with specific properties. The propeptides of subtilisin-like serine proteinases (subtilases) serve as intramolecular chaperones required for enzyme folding and as inhibitors of the mature proteases. nih.gov Understanding this dual function can guide the development of inhibitors that not only block catalytic activity but may also interfere with protein folding and maturation, offering a multi-pronged approach to inhibiting protease function in a research setting.

The table below summarizes the applications of subtilisin inhibitors as tools in cellular and molecular biology.

Research AreaApplication of InhibitorExample/Insight Gained
Apoptosis Research Blocking specific steps in a signaling pathway.Use of proteasome inhibitors to show that subtilisin-induced apoptosis is dependent on the ubiquitin-proteasome system. nih.govresearchgate.net
Enzyme Function and Substrate Identification Specific inhibition of a target protease in a complex mixture.Development of peptide inhibitors via phage display to specifically block a single protease and identify its substrates. nih.gov
Protein Folding and Maturation Studying the role of propeptides as inhibitors and chaperones.Understanding the dual function of propeptides informs the design of novel inhibitors that can disrupt both folding and activity. nih.gov
Metabolic Pathway Analysis Modulating enzyme activity to observe effects on cellular metabolism.General use of enzyme inhibitors to understand the regulatory mechanisms of cellular metabolism. scbt.comacs.org

Q & A

Q. What structural motifs in Subtilisin Inhibitor I are critical for its inhibitory activity against subtilisin-like proteases?

To identify key structural motifs, employ X-ray crystallography or cryo-EM to resolve the inhibitor-protease complex. Mutagenesis studies targeting conserved residues (e.g., reactive-site loops) can validate functional domains. For example, CrSPI-1, a non-classical Kazal-type inhibitor, uses two domains to bind subtilisin via canonical interactions, with Domain 2 showing specificity . Pair structural data with enzymatic assays (e.g., Michaelis-Menten kinetics) to correlate structural changes with inhibitory efficacy.

Q. What are the standard methodologies for characterizing the purity and stability of this compound in vitro?

Use HPLC with reverse-phase columns to assess purity, coupled with mass spectrometry for molecular weight verification. Stability studies should include temperature/pH-dependence assays (e.g., incubation at 4–37°C and pH 3–10) monitored via circular dichroism (CD) spectroscopy to track secondary structure integrity. For quantitative analysis, SDS-PAGE with Coomassie staining or Western blotting (using anti-inhibitor antibodies) is recommended .

Q. How should researchers design experiments to evaluate this compound’s specificity across protease families?

Utilize a panel of serine proteases (e.g., trypsin, chymotrypsin, furin) in fluorogenic substrate-based assays. Measure inhibition constants (Ki) for each protease and compare selectivity ratios. Include positive/negative controls (e.g., commercial protease inhibitors) and validate results with competitive binding assays (e.g., surface plasmon resonance) to confirm direct interactions .

Advanced Research Questions

Q. What advanced techniques resolve contradictions in reported inhibitory efficacy of this compound across studies?

Discrepancies often arise from variability in experimental conditions (e.g., substrate concentration, buffer ionic strength). Standardize assays using guidelines from :

  • Predefine quantitation limits and sensitivity thresholds.
  • Replicate experiments across multiple labs with shared protocols.
  • Perform meta-analyses to identify confounding variables (e.g., temperature fluctuations, protease isoforms). Use multivariate regression to isolate factors affecting potency .

Q. How can structural dynamics studies improve the design of this compound analogs with enhanced therapeutic potential?

Combine molecular dynamics (MD) simulations with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map flexible regions in the inhibitor-protease interface. For example, CrSPI-1’s dual-domain binding suggests engineering chimeric inhibitors with hybrid domains for broader specificity. Validate designs using alanine scanning and free-energy perturbation calculations .

Q. What strategies address the disparity between in vitro and in vivo efficacy of this compound?

In vivo models (e.g., murine infection or cancer xenografts) must account for pharmacokinetic factors like serum half-life and tissue penetration. Use fluorescently tagged inhibitors for real-time tracking via intravital microscopy. Optimize delivery systems (e.g., liposomal encapsulation) to enhance bioavailability, and correlate in vivo outcomes with ex vivo protease activity assays .

Q. How can researchers systematically analyze synergistic effects between this compound and other protease inhibitors?

Apply combination index (CI) analysis using the Chou-Talalay method:

  • Dose-response matrices for individual and combined inhibitors.
  • Calculate CI values to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Validate with RNA-seq or proteomics to identify pathways affected by dual inhibition. For example, pairing with furin inhibitors may enhance antitumor effects by blocking pro-protein processing .

Methodological Best Practices

  • Data Documentation : Follow and for tables/figures:
    • Label columns with SI units and statistical significance (e.g., *p < 0.05).
    • Provide raw datasets (e.g., kinetics curves, spectral scans) in supplementary materials .
  • Reproducibility : Archive experimental protocols in public repositories (e.g., Zenodo) and include step-by-step SOPs for critical steps like inhibitor purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.